molecular formula C16H21N3O5S2 B2748378 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-04-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2748378
CAS No.: 1019095-04-5
M. Wt: 399.48
InChI Key: XWDUGUPTSIWKAS-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Cytotoxicity and Enzyme Inhibition : Sulfonamide derivatives, including compounds with a pyrazole core, have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II) and their cytotoxic activities against tumor and non-tumor cell lines. These studies found that certain derivatives exhibit significant inhibitory activity towards these enzymes, with potential implications for treating conditions related to enzyme dysregulation. Specifically, compounds showed superior carbonic anhydrase inhibitory activity compared to reference compounds, with inhibition constants in the nanomolar range against hCA I and II isoenzymes (Kucukoglu et al., 2016).

Synthesis and Bioactivity : Another study focused on the synthesis of pyrazoline benzene sulfonamides, assessing their carbonic anhydrase and acetylcholinesterase inhibitor capabilities. These compounds were found to inhibit human CA isoenzymes effectively, with Ki values in the nanomolar range, and demonstrated low cytotoxicity towards oral squamous cancer cell carcinoma cell lines, highlighting their potential as dual-function inhibitors with minimal side effects (Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Anti-Tumor Properties : Research into pyrazole-sulfonamide derivatives has also explored their antiproliferative activities, particularly against specific cancer cell lines. Certain derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, suggesting their potential for further development as cancer therapies (Mert et al., 2014).

Multi-Target Inhibitor Development

Inhibition of Acetylcholinesterase and Carbonic Anhydrase : A novel series of polyfluoro substituted pyrazoline type sulfonamides were designed for their bioactivities, including inhibiting acetylcholinesterase (AChE) and human carbonic anhydrase I and II. These compounds displayed significant inhibitory activity at nanomolar levels against both enzymes, indicating their potential as multi-target agents for developing new treatments (Yamali et al., 2020).

Heterocyclic Sulfonamide Synthesis

Development of Sulfonamides of Polynuclear Heterocyclic Compounds : Research has been conducted on the synthesis and characterization of new sulfonamide derivatives of heterocyclic compounds, focusing on their ability to bind to carbonic anhydrases and inhibit their activity. This research contributes to the development of new substances with specific biological activities, highlighting the versatility and potential therapeutic applications of these compounds (Komshina et al., 2020).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUGUPTSIWKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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